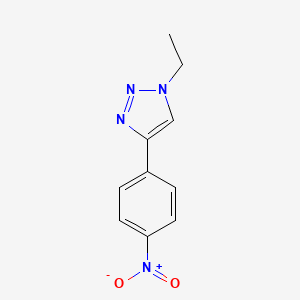
1-Ethyl-4-(4-nitrophenyl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(4-nitrophenyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(4-nitrophenyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
-
Step 1: : Synthesis of the azide precursor.
- React 4-nitroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt.
- Treat the diazonium salt with sodium azide to obtain 4-nitrophenyl azide.
-
Step 2: : Cycloaddition reaction.
- React 4-nitrophenyl azide with ethylacetylene in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-4-(4-nitrophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The triazole ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate (KMnO4), acetic acid as a solvent.
Major Products Formed
Reduction: 1-Ethyl-4-(4-aminophenyl)-1H-1,2,3-triazole.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Oxidation: Oxidized triazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Ethyl-4-(4-nitrophenyl)-1H-1,2,3-triazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-(4-nitrophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-4-(3-nitrophenyl)-1H-1,2,3-triazole: Similar structure but with the nitro group in a different position.
1-Methyl-4-(4-nitrophenyl)-1H-1,2,3-triazole: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-4-(4-aminophenyl)-1H-1,2,3-triazole: Reduction product of 1-Ethyl-4-(4-nitrophenyl)-1H-1,2,3-triazole.
Uniqueness
This compound is unique due to the specific positioning of the nitrophenyl group, which influences its reactivity and biological activity. The presence of the ethyl group also affects its physical and chemical properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
89221-07-8 |
|---|---|
Fórmula molecular |
C10H10N4O2 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
1-ethyl-4-(4-nitrophenyl)triazole |
InChI |
InChI=1S/C10H10N4O2/c1-2-13-7-10(11-12-13)8-3-5-9(6-4-8)14(15)16/h3-7H,2H2,1H3 |
Clave InChI |
PRZDLKKNGZIAFR-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(N=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


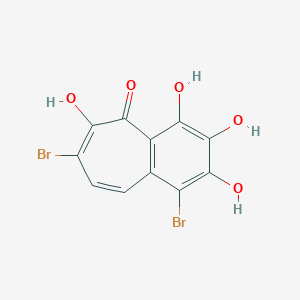
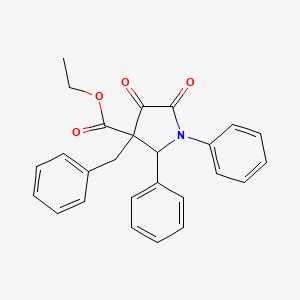
![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carbaldehyde](/img/structure/B14165218.png)

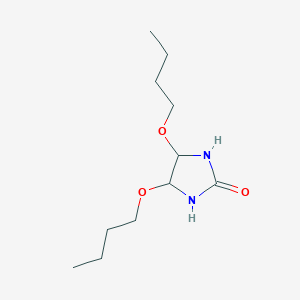
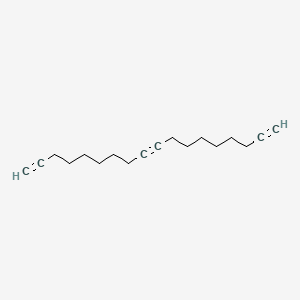
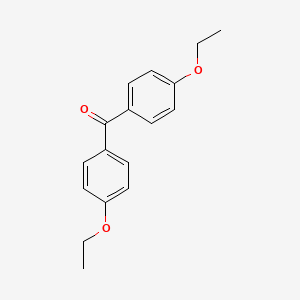

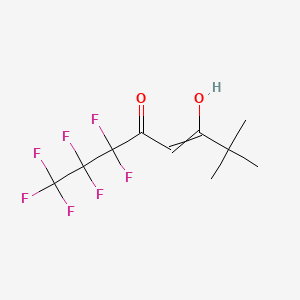
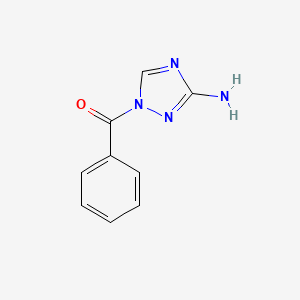
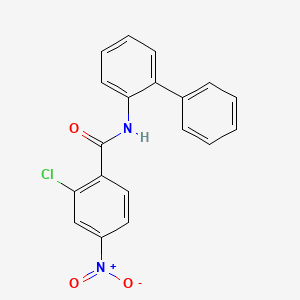
![methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14165289.png)
![4,4'-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1'-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14165293.png)
![Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis-](/img/structure/B14165300.png)
